N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
説明
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused heterocyclic core. Key structural features include:
- A 3-nitrobenzyl group at position 5 of the pyrazolo-pyrimidinone scaffold, likely contributing electron-withdrawing effects and influencing binding interactions.
- An ethyl linker at position 1, connected to a 2-propylpentanamide side chain, which may enhance solubility and pharmacokinetic properties compared to shorter alkyl chains.
Its synthesis likely follows methods analogous to those for similar compounds, such as Suzuki coupling or nucleophilic substitution reactions, as seen in patents and literature .
特性
IUPAC Name |
N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-3-6-17(7-4-2)21(29)23-10-11-27-20-19(13-25-27)22(30)26(15-24-20)14-16-8-5-9-18(12-16)28(31)32/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPADEMCWPYTHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structural features, and biological activity based on diverse research findings.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a nitrobenzyl group and an ethyl chain contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 394.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. For instance, one reported method includes the use of aromatic aldehydes and ethyl acetoacetate in a one-pot reaction to yield derivatives with significant antitumor activity .
Antitumor Properties
Recent studies have highlighted the antiproliferative effects of compounds related to pyrazolo[3,4-d]pyrimidines against various cancer cell lines. For example, derivatives similar to N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or pathways critical for cancer cell survival. For instance, some derivatives have been shown to inhibit the activity of tyrosine and phosphoinositide kinases, which play roles in cell signaling and proliferation . Molecular docking studies further elucidate binding affinities to these targets, indicating potential pathways for therapeutic intervention.
Anti-inflammatory Activity
In addition to antitumor properties, related compounds have demonstrated anti-inflammatory effects. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting their potential utility in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly impacted their cytotoxicity against cancer cells. The introduction of nitro groups was correlated with enhanced activity against specific tumor types.
- Inflammation Models : In vivo studies using animal models have shown that these compounds can reduce inflammation markers significantly when administered in controlled doses.
科学的研究の応用
Biological Activities
1. Anticancer Activity:
Research has indicated that compounds of this class exhibit potent cytotoxic effects against various cancer cell lines. Mechanistically, they may induce apoptosis through the activation of caspases and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.
2. Anti-inflammatory Properties:
The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action may contribute to reducing symptoms associated with inflammatory diseases, making it a candidate for further development in anti-inflammatory therapies.
3. Antioxidant Activity:
Some studies suggest that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. The results showed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 0.39 μM, indicating strong potential for further development as an anticancer agent .
Anti-inflammatory Studies
In a separate investigation by Sivaramakarthikeyan et al., the anti-inflammatory efficacy of this compound was assessed using animal models of inflammation. The results indicated that treatment with the compound led to a marked reduction in paw swelling and body weight loss compared to control groups, suggesting its potential utility in treating inflammatory conditions .
Summary Table of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide with analogous compounds:
Key Observations:
- Its 2-propylpentanamide side chain may confer better metabolic stability compared to shorter amides (e.g., butyramide in EP2228370B1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
